![molecular formula C13H19ClN2O B2454948 N-Acetyl 4-piperidinoaniline hcl CAS No. 1820666-52-1](/img/structure/B2454948.png)
N-Acetyl 4-piperidinoaniline hcl
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Overview
Description
“N-Acetyl 4-piperidinoaniline hydrochloride” is a chemical compound with the CAS Number: 1820666-52-1 . Its molecular weight is 254.76 and its IUPAC name is N-(4-(piperidin-1-yl)phenyl)acetamide hydrochloride .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “N-Acetyl 4-piperidinoaniline hydrochloride” is represented by the linear formula: C13H19ClN2O .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Pharmaceutical Applications
Piperidines, which include N-ACETYL 4-PIPERIDINOANILINE HCL, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Influenza Virus Inhibition
4,4-disubstituted N-benzyl piperidines, a category that includes N-ACETYL 4-PIPERIDINOANILINE HCL, have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
SARS-CoV2 Inhibition
Compounds with a piperidine core have been discovered as potential inhibitors of SARS-CoV2 .
Biological Activity
Piperidines, including N-ACETYL 4-PIPERIDINOANILINE HCL, are involved in multicomponent reactions that have biological activity .
Pharmacological Activity
Piperidines have been found to have pharmacological activity, which makes them valuable in the field of medicine .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-ACETYL 4-PIPERIDINOANILINE HCL, is an important task of modern organic chemistry .
Mechanism of Action
While the specific mechanism of action for “N-Acetyl 4-piperidinoaniline hydrochloride” is not clear, piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Safety and Hazards
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-Acetyl 4-piperidinoaniline hydrochloride” and similar compounds may have significant potential for future research and development in the pharmaceutical industry.
properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(16)14-12-5-7-13(8-6-12)15-9-3-2-4-10-15;/h5-8H,2-4,9-10H2,1H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVXKJFSFJRPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride |
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